4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
This compound is a sulfonamide derivative . Its molecular formula is C26H26N4O7S, with an average mass of 538.572 Da and a monoisotopic mass of 538.152222 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C26H26N4O7S . It contains a benzamide moiety that is N-linked to a benzyl group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a sulfonamide derivative, it may participate in reactions typical of this class of compounds .Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has been conducted to understand their crystal structure and intermolecular interactions. These compounds were synthesized, characterized, and their three-dimensional molecular structures were confirmed by single crystal X-ray diffraction. The study also utilized Hirshfeld surfaces computational method to quantify the intercontacts, highlighting the importance of H…H intercontact in contributing to the Hirshfeld surfaces. This kind of research aids in understanding the molecular packing and potential intermolecular interactions in similar compounds (Karanth et al., 2019).
Biological Studies and Anticancer Evaluation
Compounds with 1,3,4-oxadiazol moieties have been evaluated for their biological activities, including antioxidant and anticancer properties. For example, a series of substituted benzamides incorporating 1,3,4-oxadiazol and 1,3-thiazolyl groups were synthesized and showed moderate to excellent anticancer activity against several cancer cell lines. This suggests that the structural features present in these compounds could contribute to significant biological activities, potentially applicable to 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (Ravinaik et al., 2021).
Synthesis and Evaluation for Anti-inflammatory and Anti-cancer Agents
The synthesis of novel compounds containing 1,3,4-oxadiazol moieties has been explored for their potential as anti-inflammatory and anti-cancer agents. These studies demonstrate the versatility of the 1,3,4-oxadiazol scaffold in medicinal chemistry, providing a foundation for further exploration of related compounds for therapeutic applications. The methodologies used for the synthesis of these compounds can offer insights into the possible synthetic routes for this compound and its analogs (Gangapuram & Redda, 2009).
Future Directions
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O7S/c1-30(16-17-8-6-5-7-9-17)38(32,33)20-12-10-18(11-13-20)24(31)27-26-29-28-25(37-26)19-14-21(34-2)23(36-4)22(15-19)35-3/h5-15H,16H2,1-4H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNYGKSUIQCICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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